molecular formula C16H13N3O3 B14518294 N-[Cyano(2-nitrophenyl)methyl]-N-methylbenzamide CAS No. 62436-20-8

N-[Cyano(2-nitrophenyl)methyl]-N-methylbenzamide

Cat. No.: B14518294
CAS No.: 62436-20-8
M. Wt: 295.29 g/mol
InChI Key: HPMHWVHZWKTJNI-UHFFFAOYSA-N
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Description

N-[Cyano(2-nitrophenyl)methyl]-N-methylbenzamide is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse chemical reactivity and potential biological activities. The structure of this compound includes a cyano group, a nitrophenyl group, and a benzamide moiety, making it a versatile compound in synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano(2-nitrophenyl)methyl]-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or catalytic hydrogenation.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various heterocyclic compounds, amine derivatives, and other substituted cyanoacetamides .

Mechanism of Action

The mechanism of action of N-[Cyano(2-nitrophenyl)methyl]-N-methylbenzamide involves its interaction with molecular targets and pathways. The cyano and nitrophenyl groups play a crucial role in its reactivity, enabling it to participate in various chemical reactions. The compound’s ability to form heterocyclic structures is key to its biological activities, as these structures can interact with specific enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[Cyano(2-nitrophenyl)methyl]-N-methylbenzamide is unique due to its specific combination of cyano, nitrophenyl, and benzamide groups, which confer distinct chemical reactivity and potential biological activities. Its ability to form a wide range of heterocyclic compounds makes it a valuable compound in synthetic organic chemistry and pharmaceutical research .

Properties

CAS No.

62436-20-8

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

N-[cyano-(2-nitrophenyl)methyl]-N-methylbenzamide

InChI

InChI=1S/C16H13N3O3/c1-18(16(20)12-7-3-2-4-8-12)15(11-17)13-9-5-6-10-14(13)19(21)22/h2-10,15H,1H3

InChI Key

HPMHWVHZWKTJNI-UHFFFAOYSA-N

Canonical SMILES

CN(C(C#N)C1=CC=CC=C1[N+](=O)[O-])C(=O)C2=CC=CC=C2

Origin of Product

United States

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